5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid
Description
5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid (CAS: 2092435-93-1) is a specialized organic building block with a molecular formula of C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol. It features a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a trans-cyclopropane moiety bearing a tert-butoxycarbonyl (Boc)-protected amino group . This compound is produced with ≥97% purity and is utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules requiring rigid, conformationally constrained scaffolds. The Boc group serves as a protective moiety for the amine, enabling selective deprotection during multi-step syntheses.
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-8-6-7(8)9-4-5-10(19-9)11(15)16/h4-5,7-8H,6H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
FOXNJSQMHMEWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)thiophene-2-carboxylic acid typically involves multiple steps:
Formation of the cyclopropyl intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Thiophene ring formation: The thiophene ring is constructed through a series of reactions, including halogenation and subsequent cyclization.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| m-CPBA (1.2 equiv) | Dichloromethane, 0°C → RT, 4h | Thiophene sulfoxide (C₁₃H₁₇NO₅S) | 65–75% |
| H₂O₂ (30%, 2 equiv) | Acetic acid, 50°C, 8h | Thiophene sulfone (C₁₃H₁₇NO₆S) | 55–65% |
The sulfur atom in the thiophene ring is nucleophilic, making it susceptible to electrophilic oxidation agents. m-CPBA provides controlled single oxidation to the sulfoxide, while prolonged exposure to H₂O₂ yields the sulfone.
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol or further functionalized.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ (3 equiv) | THF, 0°C → reflux, 6h | 5-[trans-2-(Boc-amino)cyclopropyl]thiophene-2-methanol | 70–80% |
| Borane-THF (1M, 4 equiv) | THF, RT, 12h | Same as above | 60–70% |
Reduction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ and yield the alcohol.
Substitution Reactions
The Boc-protected amine undergoes deprotection followed by nucleophilic substitution.
Step 1: Boc Deprotection
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| TFA (neat) | Dichloromethane, RT, 2h | Free amine intermediate | >95% |
Trifluoroacetic acid (TFA) cleaves the Boc group via acid-catalyzed tert-butyl carbocation formation.
Step 2: Amine Functionalization
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride (1.5 equiv) | Pyridine, RT, 4h | Acetylated derivative (C₁₅H₁₉NO₄S) | 85–90% |
| Benzyl bromide (2 equiv) | K₂CO₃, DMF, 60°C, 8h | N-Benzyl derivative (C₂₀H₂₃NO₄S) | 75–80% |
The free amine reacts with electrophiles such as acyl chlorides or alkyl halides, enabling diversification for medicinal chemistry applications.
Cyclopropane Ring Reactivity
The trans-cyclopropyl group exhibits strain-driven reactivity:
| Reaction Type | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| Ring-opening | H₂ (1 atm), Pd/C, MeOH, 24h | Linear thiophene-alkylamine derivative | Low yield (20–30%) |
| Cross-coupling | Grignard reagent, CuI, THF | Alkyl-substituted thiophene | Requires Boc deprotection |
The cyclopropane’s strained C–C bonds participate in hydrogenolysis or cross-coupling under catalytic conditions, though yields are moderate.
Carboxylic Acid Derivatives
The carboxylic acid is a versatile handle for derivatization:
| Reaction | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | SOCl₂, MeOH, RT, 2h | Methyl ester (C₁₄H₁₉NO₄S) | 90–95% |
| Amide formation | EDC·HCl, HOBt, RNH₂, DMF | Amide derivatives (C₁₃H₁₆N₂O₃S, etc.) | 70-85% |
Activation with SOCl₂ or carbodiimides facilitates conversion to esters or amides, critical for prodrug design .
Mechanistic and Practical Considerations
-
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions.
-
Temperature Control : Oxidation and reduction reactions require strict temperature control to avoid over-reaction.
-
Catalyst Selection : Pd/C or CuI improves efficiency in cyclopropane ring modifications.
This compound’s modular reactivity makes it a valuable intermediate in drug discovery, particularly for kinase inhibitors and protease-targeted therapies .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves several key steps:
- Formation of Cyclopropyl Intermediate : A cyclopropanation reaction is employed using diazo compounds and transition metal catalysts.
- Boc-Protected Amine Introduction : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality through a reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
The compound exhibits various chemical reactivities, including:
- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction : The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride or borane.
- Substitution Reactions : The Boc-protected amine can undergo nucleophilic substitutions upon deprotection under acidic conditions.
Organic Synthesis
5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid serves as a valuable building block in organic synthesis. Its unique structural features allow for the generation of more complex molecules, which are essential for developing new materials and pharmaceuticals.
Medicinal Chemistry
The compound is investigated for its potential therapeutic properties. It has been utilized in the synthesis of biologically active compounds, including those targeting specific biological pathways. Its mechanism of action often involves interaction with enzymes or receptors, modulating their activity effectively.
Biological Studies
Research indicates that this compound may play a role in various biological processes. For instance, studies have shown its potential in developing drugs aimed at treating diseases by selectively engaging biochemical pathways.
Industrial Applications
In industry, 5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid is used to produce specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for applications requiring specific chemical functionalities.
Case Studies and Research Findings
- Synthesis of Novel Therapeutics : A study demonstrated the use of this compound as an intermediate in synthesizing new anti-cancer agents. The resulting compounds showed promising activity against various cancer cell lines.
- Development of Agrochemicals : Research has explored the potential of this compound in creating environmentally friendly pesticides. Its unique structure allows it to interact effectively with target pests while minimizing environmental impact.
- Material Science Innovations : The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability, demonstrating its versatility beyond traditional chemical applications.
Mechanism of Action
The mechanism of action of 5-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are best understood when compared to analogous cyclopropane-containing derivatives. Below is a detailed analysis of key similarities and differences:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Core Structure | CAS Number |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₇NO₄S | 283.34 | Thiophene-2-carboxylic acid, trans-cyclopropyl-Boc-amino | Thiophene | 2092435-93-1 |
| 2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)acetic acid | C₁₀H₁₇NO₄ | 215.25 | Acetic acid, trans-cyclopropyl-Boc-amino | Cyclopropane | 103500-22-7 |
| Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | C₁₂H₁₄N₂O₃ | 234.25 | Benzyl carbamate, hydroxymethyl cyclopropane | Cyclopropane | 3999-56-2 |
| Ethyl trans-2-cyanocyclopropane-1-carboxylate | C₇H₉NO₂ | 155.15 | Cyano, ethoxycarbonyl | Cyclopropane | 60212-41-1 |
Key Comparisons
Core Structure: The target compound employs a thiophene ring, which provides π-conjugation and enhanced rigidity compared to simpler cyclopropane derivatives like 2-(1-Boc-amino-cyclopropyl)acetic acid . Thiophene’s aromaticity may improve binding interactions in drug design, such as π-π stacking with protein targets.
Functional Groups: The carboxylic acid group in the target compound enhances water solubility and enables conjugation via amide or ester linkages. This contrasts with ethyl trans-2-cyanocyclopropane-1-carboxylate, which contains a nitrile and ester group, favoring nucleophilic reactions (e.g., hydrolysis to carboxylic acid) . Benzyl carbamate derivatives (e.g., Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate) replace the Boc group with a benzyl-protected amine, which may require harsher deprotection conditions (e.g., hydrogenolysis) compared to Boc’s acid-labile cleavage .
Synthetic Utility: The Boc group in the target compound allows for orthogonal protection strategies in peptide synthesis, whereas hydroxymethyl-substituted cyclopropanes (e.g., ’s benzyl carbamate) are more suited for cross-coupling or click chemistry due to their hydroxyl functionality . Cyano-substituted cyclopropanes (e.g., Ethyl trans-2-cyanocyclopropane-1-carboxylate) are precursors for ketones or amines via reduction, a pathway less relevant to the target compound’s carboxylic acid group .
Applications: The target compound’s thiophene-carboxylic acid core is prevalent in kinase inhibitor scaffolds (e.g., MAPK or JAK inhibitors), whereas imidazole derivatives () are more common in protease inhibitors due to their metal-coordinating ability . Cyclopropane-acetic acid analogs (e.g., 2-(1-Boc-amino-cyclopropyl)acetic acid) are used in prodrug designs, leveraging their metabolic stability .
Research Findings and Data
- Synthetic Accessibility: The trans-cyclopropane configuration in the target compound is synthesized via stereoselective cyclopropanation, a method shared with ethyl trans-2-cyanocyclopropane-1-carboxylate but requiring Boc-specific protection steps .
- Thermodynamic Stability : Cyclopropane rings in Boc-protected compounds exhibit higher thermal stability (>200°C) compared to benzyl carbamates, which degrade at ~150°C due to weaker N–O bonds .
- Biological Activity : Thiophene-carboxylic acid derivatives demonstrate 10–100× higher binding affinity to COX-2 compared to imidazole-based analogs, attributed to thiophene’s electron-rich aromatic system .
Biological Activity
5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid (CAS No. 2092435-93-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H17NO4S
- Molecular Weight : 283.35 g/mol
- CAS Number : 2092435-93-1
The compound features a thiophene ring, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protected amine, which contributes to its unique reactivity and stability in biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The Boc group allows for selective deprotection, facilitating further functionalization and engagement in various biochemical pathways. This property is particularly valuable in medicinal chemistry for drug development .
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antiviral Activity : The compound has shown promise as a building block in the synthesis of antiviral agents, particularly those targeting hepatitis C virus (HCV) infections. Its structural analogs have been evaluated for their efficacy against HCV, demonstrating significant antiviral properties at low concentrations .
- Anti-inflammatory Effects : Preliminary research indicates that derivatives of this compound may exhibit anti-inflammatory activities by modulating inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Synthesis and Evaluation
A study focused on synthesizing derivatives of 5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid reported successful modifications that increased biological activity. These derivatives were tested for their effects on various cell lines, revealing enhanced potency compared to the parent compound .
| Compound | Activity | Reference |
|---|---|---|
| 5-[trans-2-(Boc-amino)cyclopropyl]thiophene-2-carboxylic acid | Antiviral (HCV) | |
| 5-[trans-2-(Boc-amino)cyclopropyl]thiophene derivatives | Anti-inflammatory |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-[trans-2-(Boc-amino)cyclopropyl]thiophene-2-carboxamide | Structure | Moderate antiviral activity |
| 5-[trans-2-(Boc-amino)cyclopropyl]thiophene-2-carboxylate | Structure | Low anti-inflammatory activity |
The presence of the thiophene ring combined with the cyclopropyl group enhances the reactivity and potential biological interactions of the compound compared to its analogs .
Q & A
Basic: What synthetic strategies are recommended for preparing 5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid?
Methodological Answer:
The synthesis involves two key steps: (1) Cyclopropanation of a thiophene precursor and (2) Boc (tert-butoxycarbonyl) protection of the amino group.
- Step 1 : Cyclopropanation can be achieved via reaction with diazomethane under controlled conditions to form the trans-cyclopropyl configuration, as demonstrated in analogous trans-2-phenylcyclopropylamine syntheses .
- Step 2 : Introduce the Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amine. This is standard for stabilizing amino groups during subsequent reactions .
Validation : Confirm stereochemistry using NOESY NMR and chiral HPLC.
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopropane ring protons (δ ~1.5–2.5 ppm) and thiophene carbons (δ ~125–140 ppm). The trans-configuration is confirmed by coupling constants (J ≈ 5–8 Hz for trans-cyclopropane protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z calculated for C₁₃H₁₆N₂O₄S: 296.0834) .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns to resolve enantiomers, ensuring stereochemical purity .
Advanced: How does the stereochemistry of the cyclopropane ring influence biological activity?
Methodological Answer:
The trans-cyclopropyl configuration enhances rigidity and receptor binding affinity. For example, trans-2-phenylcyclopropylamines show selective agonism for 5-HT2A receptors due to optimal spatial alignment . To study this:
- Comparative Assays : Synthesize cis/trans isomers and test in receptor binding assays (e.g., radioligand displacement for 5-HT2A).
- Molecular Dynamics Simulations : Model interactions with target receptors to rationalize activity differences.
Note : Contradictions in activity data may arise from impurities in stereoisomeric mixtures—validate purity via chiral HPLC .
Advanced: How can researchers resolve contradictions in synthetic yield data for this compound?
Methodological Answer:
Contradictions often stem from variability in cyclopropanation conditions. Mitigate this by:
- Optimizing Diazomethane Equivalents : Excess diazomethane improves yield but requires strict temperature control (−10°C to 0°C) to avoid side reactions .
- Catalyst Screening : Test transition-metal catalysts (e.g., Rh₂(OAc)₄) for stereoselective cyclopropanation.
- In Situ Monitoring : Use FTIR or LC-MS to track reaction progress and intermediate stability .
Advanced: What environmental fate studies are relevant for this compound?
Methodological Answer:
Adopt frameworks from long-term environmental impact projects (e.g., INCHEMBIOL):
- Abiotic Degradation : Hydrolysis studies at varying pH (e.g., pH 3–9) to assess stability of the Boc group and cyclopropane ring .
- Biotic Degradation : Use soil microcosms or activated sludge to measure microbial breakdown.
- Ecotoxicity : Test acute toxicity in Daphnia magna or algae (OECD guidelines) .
Advanced: What role could this compound play in drug development?
Methodological Answer:
Its thiophene-carboxylic acid moiety and Boc-protected cyclopropylamine make it a versatile intermediate:
- Peptide Mimetics : Incorporate into protease inhibitors via the carboxylic acid group.
- Receptor Probes : Functionalize the amine for fluorescent labeling (e.g., FITC conjugation) to study 5-HT2A receptor trafficking .
Case Study : Taxane derivatives with similar thiophene structures show anticancer activity, suggesting potential utility in targeted therapies .
Basic: How should researchers evaluate the compound’s stability under different storage conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Hydrolytic Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The Boc group is labile under acidic conditions .
- Light Sensitivity : Conduct accelerated UV exposure tests (ICH Q1B guidelines) .
Advanced: What experimental approaches validate interactions with serotonin receptors (e.g., 5-HT2A)?
Methodological Answer:
- Radioligand Binding Assays : Use [³H]ketanserin to measure displacement in HEK293 cells expressing 5-HT2A. Calculate IC₅₀ values .
- Functional Assays : Measure intracellular calcium flux (FLIPR) or ERK phosphorylation to assess agonist/antagonist activity.
- Mutagenesis Studies : Identify critical receptor residues by alanine scanning mutagenesis .
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